Alcyopterosin A

Description

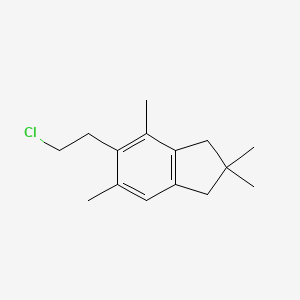

Structure

3D Structure

Properties

Molecular Formula |

C15H21Cl |

|---|---|

Molecular Weight |

236.78 g/mol |

IUPAC Name |

5-(2-chloroethyl)-2,2,4,6-tetramethyl-1,3-dihydroindene |

InChI |

InChI=1S/C15H21Cl/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16/h7H,5-6,8-9H2,1-4H3 |

InChI Key |

AOZZRIFMYYWXLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(C2)(C)C)C(=C1CCCl)C |

Synonyms |

alcyopterosin A |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation of Alcyopterosin a

Natural Source Identification: Alcyonium paessleri and Related Soft Corals

Alcyopterosin A was first identified as part of a larger family of related compounds, the alcyopterosins, isolated from the sub-Antarctic soft coral Alcyonium paessleri. acs.orgrsc.orgcapes.gov.brconicet.gov.ar This species was collected from deep waters, specifically at a depth of 200 meters near the South Georgia Islands. acs.orgcapes.gov.brconicet.gov.ar Subsequent research has also identified alcyopterosins in other related soft coral species, such as Alcyonium grandis, found in the frigid waters of Antarctica, including the Weddell Sea at depths of 126 to 130 meters. acs.orgmdpi.comnih.govacs.org These soft corals, lacking significant physical defenses, are believed to produce these compounds as a chemical defense mechanism, particularly as antifeedants against predators like the sea star Odontaster validus. acs.orgacs.org The alcyopterosins represent the first illudalane sesquiterpenoids to be discovered in the marine environment. rsc.orgcapes.gov.brconicet.gov.ar

| Natural Source Information for Alcyopterosin Isolation | |

| Organism | Alcyonium paessleri, Alcyonium grandis |

| Phylum | Cnidaria |

| Class | Anthozoa |

| Order | Alcyonacea |

| Common Name | Soft Coral |

| Collection Location | Sub-Antarctic waters, South Georgia Islands, Weddell Sea (Antarctica) acs.orgcapes.gov.brconicet.gov.aracs.org |

| Collection Depth | 126 - 200 meters acs.orgcapes.gov.brconicet.gov.arnih.gov |

Isolation Methodologies from Marine Organisms

The isolation of this compound from the soft coral biomass involves a multi-step extraction and purification process. The general procedure begins with the extraction of the collected biological material.

The frozen coral tissue is typically extracted with a solvent like acetone. acs.org The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the extract is often partitioned between ether (Et2O) and water. acs.org The ether-soluble portion, which contains the lipophilic (fat-soluble) compounds including this compound, is then concentrated. acs.org

Final purification of the individual compounds from this complex mixture is achieved through chromatographic techniques. conicet.gov.ar Researchers have employed methods such as vacuum flash chromatography over silica (B1680970) gel and further purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound and its analogues. conicet.gov.ar

| Steps in the Isolation of this compound |

| 1. Collection of the marine organism (Alcyonium sp.). |

| 2. Freezing of the biological material for preservation. acs.org |

| 3. Extraction with an organic solvent (e.g., Acetone). acs.org |

| 4. Solvent partitioning (e.g., Ether-water) to separate fractions by polarity. acs.org |

| 5. Concentration of the lipophilic (ether) extract. |

| 6. Chromatographic purification (e.g., Vacuum Flash Chromatography, HPLC) to yield pure this compound. conicet.gov.ar |

Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of this compound was determined using a combination of advanced spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C15H21Cl. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were essential. conicet.gov.ar Techniques such as COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) were used to piece together the connectivity of atoms and the spatial relationships within the molecule, confirming the illudalane skeleton and the position of the chlorinated side chain. conicet.gov.ar Infrared (IR) spectroscopy was also used to identify the presence of specific functional groups. conicet.gov.armdpi.com

| Spectroscopic Data for this compound | |

| Molecular Formula | C15H21Cl conicet.gov.ar |

| Techniques Used | High-Resolution Mass Spectrometry (HRMS) conicet.gov.ar |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) conicet.gov.ar | |

| 2D NMR (COSY, HETCOR, NOESY, COLOC) conicet.gov.ar | |

| Infrared (IR) Spectroscopy conicet.gov.armdpi.com |

Structural Features of this compound within the Illudalane Sesquiterpenoid Family

This compound is classified as an illudalane sesquiterpenoid, a rare class of natural products more commonly found in fungi and ferns. conicet.gov.arnih.govpitt.edu The alcyopterosins are distinguished as the first members of this family to be isolated from a marine source. rsc.orgcapes.gov.brconicet.gov.ar

The core structure of this compound is a tricyclic system featuring a substituted indane moiety. rsc.org Key structural characteristics include:

An aromatized six-membered ring . conicet.gov.arpitt.edu

A gem-dimethylcyclopentane ring , a five-membered ring with two methyl groups attached to the same carbon atom. acs.org

A chlorinated ethyl side chain attached to the aromatic ring. rsc.orgconicet.gov.ar This is a distinctive feature, as other members of the alcyopterosin family may possess a nitrate (B79036) ester or a hydroxyl group at the same position. rsc.orgmdpi.com

The relatively simple, sparsely functionalized structure of this compound is notable, and its unique three-dimensional shape, defined by the illudalane topology, is considered a key factor in its biological activity. acs.org

Biosynthetic Considerations

General Overview of Illudalane Sesquiterpenoid Biosynthesis

The biosynthesis of illudalane sesquiterpenoids commences with the universal C15 precursor, farnesyl pyrophosphate (FPP). nih.gov The formation of the illudalane carbon skeleton is a multi-step enzymatic process involving significant carbocation-mediated cyclizations and rearrangements.

The generally accepted pathway proceeds as follows:

Cyclization of Farnesyl Pyrophosphate (FPP): The process is initiated by the enzyme-catalyzed 1,11-cyclization of (2E,6E)-farnesyl pyrophosphate. This reaction leads to the formation of a key intermediate, the eleven-membered ring cation known as the humulyl cation.

Formation of the Protoilludyl Cation: The humulyl cation undergoes further transannular cyclization. Specifically, a 2,9 and 3,6-cyclization event results in the formation of the protoilludyl cation. This cation is the direct precursor to the protoilludane class of sesquiterpenoids.

Rearrangement to the Illudalane Skeleton: The illudalane framework is derived from the protoilludane skeleton through subsequent enzymatic steps. It is speculated that the biosynthesis of related seco-illudalanes, such as the cybrodins, also proceeds through an illudalane intermediate.

This fundamental pathway, from FPP to the illudalane core, is shared by a variety of sesquiterpenoids found in fungi and ferns.

Table 1: Compounds Mentioned in Illudalane Sesquiterpenoid Biosynthesis

| Compound Name | Class | Role in Biosynthesis |

| Alcyopterosin A | Illudalane Sesquiterpenoid | Target Compound |

| Farnesyl pyrophosphate | Acyclic Terpenoid | Primary Precursor |

| Humulyl cation | Monocyclic Sesquiterpenoid | Intermediate |

| Protoilludyl cation | Bicyclic Sesquiterpenoid | Intermediate, Precursor to Protoilludanes |

| Cybrodins | Seco-illudalane Sesquiterpenoids | Related compounds derived from illudalanes |

Proposed Biosynthetic Precursors and Pathways

While the complete enzymatic pathway to this compound has not been fully elucidated, a plausible sequence can be proposed based on the general biosynthesis of related illudalanes, such as the pterosins, and known biochemical reactions.

The proposed pathway to this compound likely involves the initial formation of a protoilludane or illudane (B1247565) precursor, which then undergoes aromatization and functional group manipulations. A plausible precursor, analogous to those in pterosin biosynthesis, could be a hydroxylated illudane intermediate. researchgate.netresearchgate.net

The key transformations to generate this compound from a generalized illudalane precursor would include:

Aromatization: Formation of the indane core's aromatic ring is a critical step. This is a common feature in the biosynthesis of pterosins. nih.gov

Formation of the Chloroethyl Side Chain: A distinguishing feature of this compound is the 2-chloroethyl group at the C-2 position of the indane ring. This is proposed to occur via enzymatic modification of a precursor containing a hydroxyethyl (B10761427) side chain. The conversion of a hydroxyl group to a chlorine atom is a known biological transformation catalyzed by halogenase enzymes. acs.org Non-heme iron halogenases, for instance, are capable of both chlorination and bromination. nih.gov These enzymes utilize Fe(II), O₂, and α-ketoglutarate to catalyze halogenation reactions on various substrates. nih.gov It is hypothesized that a similar enzymatic system is responsible for the chlorination step in the final stages of this compound biosynthesis, converting a precursor like Pterosin B (which has a hydroxyethyl group) into its chlorinated analogue. researchgate.net

Therefore, the direct precursors to this compound are likely a hydroxylated illudalane sesquiterpenoid and a chloride ion source, acted upon by a specific halogenase.

Biological Activities and Mechanistic Investigations Non Clinical Focus

In Vitro Cytotoxicity and Antiproliferative Studies in Cellular Models

Alcyopterosin A and its related compounds, belonging to the alcyopterosin family of illudalane sesquiterpenoids, have demonstrated a range of cytotoxic and antiproliferative activities against various cell lines. nih.govfao.org While generally characterized as mildly cytotoxic, their effects are notable and have prompted further investigation into their potential as anticancer agents. nih.govfao.orgnih.gov

Initial studies revealed that this compound exhibits cytotoxicity towards the HT-29 human colon carcinoma cell line. pitt.edu Similarly, the related compound alcyopterosin E has shown cytotoxic effects against the Hep-2 human larynx carcinoma cell line. pitt.edu Further research has expanded on these findings, with selected alcyopterosin derivatives exhibiting remarkable antiproliferative activity against a panel of 60 human tumor cell lines in the National Cancer Institute's in vitro anticancer screening. nih.govresearchgate.net

The cytotoxicity of these compounds is not limited to cancer cells. For instance, alcyopterosin V and alcyopterosin E were evaluated for their toxicity against host cell lines HEK293T and HepG2. nih.gov Alcyopterosin E was found to be less toxic than alcyopterosin V in these cell lines. nih.gov Specifically, the half-maximal cytotoxic concentration (CC₅₀) for alcyopterosin E was 570 µM in HEK293T cells and 331 µM in HepG2 cells, whereas for alcyopterosin V, the CC₅₀ values were 220 µM and 288 µM, respectively. nih.gov This suggests a degree of selectivity in their cytotoxic profiles. nih.govfao.org

Interactive Table: In Vitro Cytotoxicity of Alcyopterosins

| Compound | Cell Line | Activity | Measurement | Value |

|---|---|---|---|---|

| This compound | HT-29 (Human Colon Carcinoma) | Cytotoxic | - | - |

| Alcyopterosin C | HT-29 (Human Colon Carcinoma) | Cytotoxic | - | - |

| Alcyopterosin E | Hep-2 (Human Larynx Carcinoma) | Cytotoxic | - | - |

| Alcyopterosin E | HEK293T (Human Embryonic Kidney) | Cytotoxicity | CC₅₀ | 570 µM |

| Alcyopterosin E | HepG2 (Human Liver Carcinoma) | Cytotoxicity | CC₅₀ | 331 µM |

| Alcyopterosin V | HEK293T (Human Embryonic Kidney) | Cytotoxicity | CC₅₀ | 220 µM |

Molecular and Cellular Targets

A key aspect of the biological activity of alcyopterosins is their interaction with DNA. fao.orgdntb.gov.ua Studies have shown that this compound and its analogues possess DNA-binding properties. nih.govpitt.edu This interaction has been investigated using techniques such as UV spectroscopy, which confirmed that these compounds have a significant affinity for DNA. nih.govresearchgate.net The ability to bind to DNA is a characteristic often associated with cytotoxic compounds and is believed to be related to their observed biological effects. fao.orgnih.gov

The antiproliferative effects of this compound and its derivatives are linked to their ability to modulate cellular signaling pathways that control cell proliferation and death. nih.govscienceopen.com While the precise mechanisms are still under investigation, the observed antiproliferative activity suggests an interference with the cell cycle. nih.gov Glutathione S-transferases (GSTs), which are known to modulate signaling pathways involved in cell proliferation and apoptosis, have been identified as potential therapeutic targets for cancer treatment. scienceopen.com The antiproliferative effects of some compounds are achieved by inducing apoptosis and necrosis in cancer cells. rsc.org

Beyond their anticancer potential, alcyopterosins have demonstrated potent and selective activity against specific microbial pathogens. nih.govfao.org Notably, alcyopterosin V and alcyopterosin E have shown single-digit micromolar activity against Clostridium difficile, a bacterium responsible for severe and difficult-to-treat intestinal infections. nih.govnih.gov Alcyopterosin E exhibited a slightly higher activity with a Minimum Inhibitory Concentration (MIC) of 6.9 µM, compared to 8.1 µM for alcyopterosin V. nih.gov

Several alcyopterosins have also displayed significant potency against the protozoan parasite Leishmania donovani, the causative agent of leishmaniasis. nih.govresearchgate.net Alcyopterosin C, E, L, V, and 4,12-bis(acetyl)alcyopterosin O were all found to have single-digit micromolar activity against this parasite. nih.gov The most potent among them was 4,12-Bis(acetyl)alcyopterosin O with a half-maximal inhibitory concentration (IC₅₀) of 1.2 µM. nih.gov Alcyopterosin L and alcyopterosin E also showed strong activity with IC₅₀ values of 2.4 µM and 3.1 µM, respectively. nih.gov Alcyopterosin V and alcyopterosin C were slightly less potent, with IC₅₀ values of 7.0 µM and 13 µM, respectively. nih.gov This selective activity against microbial pathogens highlights the potential of alcyopterosins as anti-infective agents. nih.govfao.org

Interactive Table: Antimicrobial Activity of Alcyopterosins

| Compound | Pathogen | Activity | Measurement | Value |

|---|---|---|---|---|

| Alcyopterosin E | Clostridium difficile | Potent | MIC | 6.9 µM |

| Alcyopterosin V | Clostridium difficile | Potent | MIC | 8.1 µM |

| 4,12-Bis(acetyl)alcyopterosin O | Leishmania donovani | Most Potent | IC₅₀ | 1.2 µM |

| Alcyopterosin L | Leishmania donovani | Potent | IC₅₀ | 2.4 µM |

| Alcyopterosin E | Leishmania donovani | Potent | IC₅₀ | 3.1 µM |

| Alcyopterosin V | Leishmania donovani | Potent | IC₅₀ | 7.0 µM |

Identified Gaps in Mechanistic Understanding

Despite the promising biological activities of alcyopterosins, there are notable gaps in the mechanistic understanding of how these compounds exert their effects. While DNA binding has been identified as a property of this compound and its analogs, the precise molecular details of this interaction and its direct consequences on cellular processes remain to be fully elucidated. nih.govpitt.edu The specific signaling pathways modulated by these compounds that lead to the inhibition of cell proliferation are not yet well-defined. nih.gov

Furthermore, the selective and potent activity against Clostridium difficile and Leishmania donovani warrants further investigation to identify the specific molecular targets within these pathogens. nih.govfao.org Understanding the mechanism of action is crucial for the future development of these compounds as therapeutic agents. Current research limitations, such as the challenges in synthesizing these complex molecules, may hinder comprehensive mechanistic studies. acs.org Bridging these knowledge gaps will require further research, including the development of in situ characterization techniques to gain a molecular-level understanding of their interactions and effects. nih.gov

Structure Activity Relationship Sar Studies of Alcyopterosin a and Analogues

Design and Synthesis of Alcyopterosin Analogues and Derivatives

The generation of Alcyopterosin A analogues and derivatives is crucial for SAR studies. Synthetic strategies are designed to be modular, allowing for systematic modifications of the core illudalane skeleton. A notable and efficient approach has been the six-step synthesis of this compound from commercially available dimedone. acs.orgnih.gov This process involves key steps such as a tandem ring-opening fragmentation/olefination to create a neopentyl-tethered 1,6-enyne, followed by a rhodium-catalyzed oxidative cycloisomerization to form the final structure. acs.orgnih.gov

This synthetic route is significant because it provides a practical pathway to sparsely functionalized illudalanes, a class of compounds that has been challenging to synthesize due to the gem-dimethyl-cyclopentane ring. acs.org The modularity of this synthesis allows for the creation of a variety of analogues by modifying the building blocks. For instance, a collection of analogous indanes and tetralins sharing the same pharmacophore has been prepared using similar routes. researchgate.net

Further synthetic efforts have focused on a Rh-catalyzed [2+2+2] alkyne cyclotrimerization, which has been applied to the enantioselective total synthesis of several other alcyopterosins, including I, L, M, and N. pitt.edu The synthesis of a series of new derivatives possessing the illudalane skeleton has been described, enabling the examination of their DNA binding properties and antitumor activities. echinobase.orgnih.gov These synthetic advancements are pivotal for producing the necessary range of chemical entities to conduct thorough SAR investigations.

Impact of Structural Modifications on Biological Potency and Selectivity

The biological evaluation of synthesized Alcyopterosin analogues has provided critical insights into how structural changes affect potency and selectivity. The illudalane sesquiterpenoid skeleton, particularly the three-dimensional topology defined by the gem-dimethyl-cyclopentane ring, is considered a key factor for bioactivity. acs.org Studies have shown that the bioactivity of this compound may be largely dependent on hydrophobic interactions with a sterically complementary binding site, given its relative lack of functional groups. acs.org

Medicinal chemistry efforts on related illudalanes have demonstrated that simplified synthetic analogues, in which the characteristic neopentylene ring fusion was removed or truncated for synthetic ease, were universally less potent than their natural counterparts. This highlights the critical contribution of this rigid, hydrophobic structural motif to the compound's biological activity.

The alcyopterosin family exhibits a range of biological activities, including cytotoxicity against various tumor cell lines and selective activity against specific pathogens. acs.orgnih.govresearchgate.net For example, this compound shows cytotoxicity against HT-29 human colon carcinoma cells. acs.org Other members of the family, such as Alcyopterosin V and E, have demonstrated selective, single-digit micromolar activity against Clostridium difficile and the protist Leishmania donovani. nih.govresearchgate.net The presence of nitrate (B79036) ester functional groups on some alcyopterosins is an unusual feature that contributes to their activity profile, which has been linked to DNA binding properties. nih.govresearchgate.net In one study, specific derivatives, labeled as compounds 6 and 15, were found to have remarkable antiproliferative activity and were identified as new leads for antitumor strategies. nih.gov

| Compound | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound | Core illudalane skeleton with gem-dimethyl-cyclopentane ring. | Cytotoxic at 10 µg/mL against HT-29 cells; DNA binding affinity. | acs.org |

| Alcyopterosin C | Illudalane sesquiterpenoid. | Mild cytotoxicity toward human tumor cell lines. | acs.org |

| Alcyopterosin E | Illudalane sesquiterpenoid, nitrate ester functionalization. | Mild cytotoxicity; single-digit µM activity against C. difficile and L. donovani. | acs.orgnih.govresearchgate.net |

| Alcyopterosin H | Illudalane sesquiterpenoid. | Mild cytotoxicity toward human tumor cell lines. | acs.org |

| Alcyopterosin V | Illudalane sesquiterpenoid, nitrate ester functionalization. | Single-digit µM activity against C. difficile. | nih.govresearchgate.net |

| Derivative 6 | Undisclosed illudalane derivative. | Remarkable antiproliferative activity. | nih.gov |

| Derivative 15 | Undisclosed illudalane derivative. | Remarkable antiproliferative activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmdpi.com In the context of this compound, a QSAR study would involve developing a regression or classification model that relates the physicochemical properties or theoretical molecular descriptors of its analogues to their measured biological potency (e.g., IC50 values for cytotoxicity). wikipedia.org

The general process for a QSAR study involves several key steps:

Data Set Compilation: A dataset of Alcyopterosin analogues with their corresponding, accurately measured biological activities is assembled. researchgate.net This set should ideally include both active and inactive compounds to build a robust model. cutm.ac.in

Descriptor Calculation: A wide range of molecular descriptors for each analogue is calculated. These descriptors quantify various aspects of the molecule, including physicochemical properties (like logP), electronic properties (like orbital energies), and structural features (like molecular weight and bond counts). wikipedia.orgresearchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques, a mathematical model is created that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.gov

Validation: The model's statistical significance and predictive power are rigorously validated. This is often done using an external test set of compounds not used in model creation, as well as cross-validation techniques like the leave-one-out (LOO) method. mdpi.comfrontiersin.org

For complex structures like illudalanes, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) could be particularly insightful. mdpi.comscialert.net These methods analyze the steric and electrostatic fields surrounding the molecules, providing a 3D map that shows where bulky, electron-donating, or electron-withdrawing groups might enhance or decrease activity. scialert.netnih.gov While a specific QSAR study on this compound has not been detailed in the surveyed literature, the application of these methodologies would be a logical next step to quantify the SAR and guide the design of more potent and selective analogues. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features necessary for a drug to bind to its biological target and elicit a response. cutm.ac.involkamerlab.org Through SAR studies of this compound and its analogues, several key pharmacophoric elements have been identified.

The primary element is the rigid, three-dimensional illudalane topology itself, conferred by the fused ring system that includes the gem-dimethyl-cyclopentane moiety. acs.org The consistent loss of potency in analogues lacking this feature suggests that the specific shape and hydrophobicity of this core structure are essential for interaction with the biological target. acs.org

SAR studies on the closely related illudalane, illudalic acid, have provided further clues. For illudalic acid, the 5-formyl group and the hemi-acetal lactone were found to be crucial for its inhibitory activity against the LAR protein tyrosine phosphatase. researchgate.net While this compound has a different functional group arrangement, this finding underscores that specific oxygenated functionalities on the indane ring system are critical for the biological activity of this class of compounds. The fused dimethylcyclopentene ring was also shown to enhance potency. researchgate.net

Therefore, the key pharmacophore for the alcyopterosin/illudalane class can be summarized as:

A rigid, hydrophobic scaffold defined by the neopentylene-fused ring system.

Specific, strategically placed oxygen-containing functional groups on the aromatic or adjacent rings that are likely involved in key interactions with the target.

For some analogues, nitrate ester groups contribute significantly to the biological activity profile. nih.gov

These elements collectively define the necessary steric and electronic features for the biological activity of this compound and its derivatives.

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Characterization for Synthetic Intermediates and Derivatives

During the total synthesis of Alcyopterosin A, intermediates are rigorously characterized to ensure the correct stereochemistry and functional group transformations have occurred. researchgate.net For instance, in one synthetic approach, the formation of a key indanone moiety was confirmed using spectroscopic data. researchgate.net Similarly, the characterization of a neopentyl-tethered 1,6-enyne, a crucial building block, relied on detailed NMR analysis. acs.org

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of intermediates and final products, confirming their molecular formulas. conicet.gov.ar For this compound, HRMS established a molecular formula of C15H21Cl. conicet.gov.ar

Infrared (IR) spectroscopy also plays a role in identifying key functional groups. For example, in the characterization of related alcyopterosins, the presence of a nitrate (B79036) ester was confirmed by IR spectroscopy. conicet.gov.ar

Two-dimensional (2D) NMR techniques, such as HETCOR (Heteronuclear Correlation) and COLOC (Correlation Spectroscopy for Long-Range Couplings), have been crucial for the complete assignment of proton (¹H) and carbon (¹³C) NMR spectra for this compound and its analogues. conicet.gov.ar These experiments provide detailed information about the connectivity of atoms within the molecule.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Molecular Formula | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Spectroscopic Method | Reference |

| This compound (1) | C15H21Cl | Single aromatic proton | Six aromatic carbons | ¹H NMR, ¹³C NMR, HRMS | conicet.gov.ar |

| Alcyopterosin B (2) | C15H21NO3 | Nearly identical to this compound | - | ¹H NMR, HRMS | conicet.gov.ar |

| Alcyopterosin E (5) | C15H17NO5 | AMX system for C-4 and C-5 protons | - | ¹H NMR | conicet.gov.ar |

| Alcyopterosin O (15) | C15H22O2 | 4.61 (s, 2H, H-12), 3.85 (t, 2H, J=7 Hz, H-4) | 59.6 (C-12), 61.3 (C-4) | ¹H NMR, ¹³C NMR, HRMS, 2D NMR | conicet.gov.ar |

Chromatographic Techniques for Purity Assessment in Research Applications

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and purity assessment of this compound and its synthetic derivatives. conicet.gov.arncl.res.in Given that many synthetic reactions produce mixtures of products or contain unreacted starting materials, efficient separation is critical. researchgate.net

Reversed-phase HPLC is a commonly used technique for the final purification of alcyopterosins. conicet.gov.ar In this method, a non-polar stationary phase is used with a polar mobile phase. The choice of solvent is critical for achieving optimal separation and sensitivity. elementlabsolutions.com Acetonitrile is a frequently used organic solvent in reversed-phase HPLC due to its low viscosity, volatility, and transparency to UV light. hplc.eu

The purity of isolated or synthesized compounds is often determined by HPLC coupled with a Diode Array Detector (DAD). chromforum.org This setup allows for the assessment of peak purity by comparing UV-Vis spectra across a single chromatographic peak, which helps to identify the presence of co-eluting impurities. chromforum.org For instance, the purity of prepared standards for HPLC analysis is often checked at multiple wavelengths to ensure they are greater than a certain percentage, such as 98%. chromforum.org

The selection of the HPLC column is also a critical factor. Columns with low silanol (B1196071) activity can be beneficial when analyzing compounds that may be sensitive to hydrolysis. americanpharmaceuticalreview.com For some applications, smaller bore columns (e.g., ~2 mm internal diameter) can provide increased sensitivity compared to standard analytical columns. hplc.eu

Table 2: Chromatographic Conditions for Alcyopterosin Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water gradient | UV | Purification and Purity Assessment conicet.gov.arhplc.eu |

| HPLC-DAD | C18 | Acetonitrile/Water with 0.1% TFA | Diode Array Detector | Peak Purity Analysis hplc.euchromforum.org |

| GC | - | - | MS, FID | Analysis of volatile and thermally stable intermediates americanpharmaceuticalreview.com |

Spectrometric Methods for Quantitative Analysis in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), stands out as a powerful technique for the quantitative analysis of small molecules like this compound in complex biological matrices. nih.govlongdom.org This method combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov

For the quantitative analysis of therapeutic proteins and other small molecules in biological fluids, LC-MS/MS is often the method of choice due to its ability to provide accurate and robust data, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.gov The process involves introducing a sample into the liquid chromatograph for separation, followed by ionization and detection in the mass spectrometer based on the mass-to-charge ratio of the ions. longdom.org

Proper sample preparation is essential to minimize interference from endogenous substances in the biological matrix, thereby improving the specificity and sensitivity of the LC-MS/MS assay. nih.govrsc.org This can involve various extraction techniques to isolate the analyte of interest. rsc.org

The use of internal standards, preferably stable isotopically labeled versions of the analyte, is a common practice in quantitative LC-MS to ensure accuracy and precision. uab.edu Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments on a triple quadrupole mass spectrometer enhance the selectivity and sensitivity of the analysis by monitoring specific precursor-to-product ion transitions. uab.edu This high degree of specificity makes LC-MS/MS an invaluable tool for detecting and quantifying trace levels of compounds in complex samples. longdom.org

Table 3: Mass Spectrometry Parameters for Quantitative Analysis

| Technique | Ionization Method | Mass Analyzer | Key Features | Application |

| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole | High sensitivity, specificity, and throughput; MRM/SRM capability | Quantitative analysis in biological fluids nih.govuab.edu |

| HRMS | - | - | Accurate mass measurement for molecular formula determination | Structural Elucidation conicet.gov.ar |

| GC-MS | Electron Ionization (EI) | Quadrupole or Time-of-Flight | Analysis of volatile compounds | Intermediate analysis americanpharmaceuticalreview.com |

Future Directions and Research Opportunities

Elucidation of Comprehensive Biosynthetic Pathways

The biosynthetic origins of Alcyopterosin A and other illudalane sesquiterpenes remain an area ripe for exploration. Illudalanes are primarily found in fungi, particularly within the phylum Basidiomycota, and ferns of the Pteridaceae family. mdpi.com The biosynthesis of some illudalanes is known to involve intriguing molecular rearrangements, including the potential loss of a carbon atom during their formation. mdpi.com While the precise biosynthetic pathway for this compound in its marine source, the soft coral Alcyonium, has not been fully elucidated, it is hypothesized to follow a similar sesquiterpenoid pathway. Future research should focus on identifying and characterizing the specific enzymes—such as terpene synthases and cytochrome P450 monooxygenases—involved in the cyclization and functionalization of the farnesyl pyrophosphate precursor to form the characteristic tricyclic core of this compound. Understanding these enzymatic steps could pave the way for biosynthetic production of this compound and its analogues through metabolic engineering in heterologous hosts, providing a sustainable alternative to chemical synthesis or extraction from natural sources.

Deeper Mechanistic Understanding of Biological Activities

Initial studies have revealed that this compound exhibits cytotoxicity against human colon carcinoma (HT-29) cells and possesses a notable affinity for DNA. The cytotoxic effects of this compound may be attributed to its distinct three-dimensional structure and hydrophobicity, which could facilitate interactions with specific binding sites on biological macromolecules. The interaction with DNA is a particularly important avenue for further investigation. Future studies should aim to characterize the precise nature of this binding—whether it is intercalative, groove-binding, or involves covalent modification—and to identify the specific DNA sequences or structures that this compound preferentially targets.

Furthermore, structurally related illudalane sesquiterpenes, such as illudalic acid, have been identified as potent and selective inhibitors of the Leukocyte antigen-related (LAR) protein tyrosine phosphatase. medchemexpress.comacs.org The proposed mechanism for these analogues involves a covalent ligation to the catalytic cysteine residue within the enzyme's active site. medchemexpress.com Given the structural similarity, it is plausible that this compound or its derivatives could also target LAR or other phosphatases. Deeper mechanistic studies are warranted to explore this possibility and to understand the structure-activity relationships that govern the potency and selectivity of inhibition. Such investigations would provide critical insights into the molecular basis of this compound's biological effects and could guide the design of more potent and specific therapeutic agents.

Development of Novel Synthetic Routes for Access to Complex Analogues

Significant progress has been made in the total synthesis of this compound and its derivatives. nih.govacs.org Efficient strategies, such as the collective synthesis of multiple illudalane sesquiterpenes from common precursors, have been developed. nih.govacs.org These routes often employ cascade reactions, including inverse electron demand Diels-Alder cycloadditions of thiophene (B33073) S,S-dioxides, to rapidly construct the core indane structure of these natural products. nih.govacs.org

Future synthetic efforts should focus on developing even more convergent and flexible routes that allow for the late-stage diversification of the this compound scaffold. The ability to readily introduce a wide range of functional groups will be crucial for systematically exploring the structure-activity relationships of this compound class. The development of synthetic methodologies that provide access to complex analogues, including those that are difficult to obtain from the natural source, will be essential for optimizing biological activity and developing compounds with improved pharmacological properties. For instance, synthetic strategies that allow for the modification of the aromatic ring or the aliphatic chain could yield analogues with enhanced potency or selectivity for specific biological targets.

Exploration of New Biological Activities Beyond Current Findings

While the anticancer potential of this compound has been the primary focus of initial research, recent studies have hinted at a broader spectrum of biological activities for the alcyopterosin family. For example, Alcyopterosin V and Alcyopterosin E have demonstrated activity against the pathogenic bacterium Clostridium difficile. dntb.gov.uaomicsdi.org Additionally, several alcyopterosins have shown potency against the protozoan parasite Leishmania donovani, the causative agent of leishmaniasis. researchgate.net

These findings underscore the need for a comprehensive screening of this compound and its synthetic analogues against a diverse panel of biological targets. Future research should explore its potential as an antibacterial, antifungal, antiviral, and antiparasitic agent. Investigating the mechanism of action against C. difficile and L. donovani could reveal novel therapeutic strategies for these challenging infectious diseases. plos.orgnih.govbiorxiv.orgnih.gov The unique structure of this compound may enable it to interact with novel biological targets, opening up new avenues for drug discovery.

Application in Chemical Probe Development for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. nih.gov The development of chemical probes is a critical step in target validation for drug discovery. nih.gov Given its known DNA-binding properties and the potential for its analogues to act as enzyme inhibitors, this compound represents a promising starting point for the development of chemical probes.

For instance, this compound derivatives could be functionalized with reporter tags (e.g., fluorophores or biotin) to create probes for visualizing DNA interactions or for identifying protein-DNA complexes. nih.govrsc.orgfrontiersin.org Similarly, if this compound or its analogues are confirmed to be potent and selective inhibitors of LAR phosphatase or other enzymes, they could be developed into activity-based probes to study the role of these enzymes in various physiological and pathological processes. researchgate.netrsc.orgnih.gov The creation of such probes would require the synthesis of derivatives that retain high affinity for the target while incorporating a reactive group for covalent labeling or a reporter group for detection. These chemical tools would be invaluable for elucidating the biological functions of their targets and for validating them as potential therapeutic intervention points.

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Alcyopterosin A from natural sources, and how can purity be ensured?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like flash chromatography or HPLC. Purity is confirmed via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document solvent ratios, column specifications, and elution gradients. Cross-validate purity using orthogonal methods, such as thin-layer chromatography (TLC) alongside HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

- Methodological Answer : A combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) is essential for assigning stereochemistry and functional groups. X-ray crystallography provides definitive confirmation of molecular geometry. Supplement with infrared (IR) spectroscopy for functional group analysis and ultraviolet-visible (UV-Vis) spectroscopy for conjugation patterns. Ensure data consistency by comparing experimental results with computational simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability without compromising stereochemical integrity?

- Methodological Answer : Employ Design of Experiments (DOE) to test variables like catalyst loading, temperature, and solvent polarity. Use kinetic studies to identify rate-limiting steps. Monitor stereoselectivity via chiral HPLC or circular dichroism (CD). Consider biocatalytic approaches (e.g., enzyme-mediated reactions) for enantioselective synthesis. Validate scalability using microreactor systems to maintain reaction control .

Q. What experimental frameworks are effective in resolving contradictory reports on this compound’s bioactivity (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., Hep-2, HeLa) and consistent culture conditions. Include positive controls (e.g., doxorubicin) and validate compound stability under assay conditions (e.g., pH, temperature). Perform dose-response curves (IC₅₀) and statistical meta-analysis of published data to identify confounding variables (e.g., impurity profiles, solvent artifacts). Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Q. How should researchers design mechanistic studies to identify this compound’s molecular targets and pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map expression changes in treated cells. Use affinity chromatography or photoaffinity labeling to isolate target proteins. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo studies, employ transgenic models (e.g., zebrafish or murine xenografts) with fluorescence-based tracking of compound distribution .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-group variability. For heterogeneous populations, single-cell RNA sequencing (scRNA-seq) can resolve subpopulation-specific responses. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address batch-to-batch variability in this compound samples during pharmacological testing?

- Methodological Answer : Implement quality control (QC) protocols, including NMR and LC-MS profiling for each batch. Use principal component analysis (PCA) to detect outlier batches. Standardize storage conditions (e.g., inert atmosphere, desiccation) to prevent degradation. Collaborate with analytical core facilities for independent validation .

Literature and Data Integration

Q. What strategies enhance the rigor of literature reviews when evaluating this compound’s reported bioactivities?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to minimize selection bias. Cross-reference databases like SciFinder and PubMed, applying filters for peer-reviewed journals and high-impact studies. Critically assess methodologies in primary sources—e.g., check for appropriate controls, sample sizes, and statistical power. Use tools like Web of Science’s citation mapping to identify influential studies and controversies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.